molecular formula C13H16O2 B7940675 5-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-one

5-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-one

Cat. No.: B7940675
M. Wt: 204.26 g/mol
InChI Key: RYQXCAXRQNXCHG-UHFFFAOYSA-N
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Description

5-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-one is an organic compound with a unique structure that includes a tetrahydronaphthalene core substituted with a propan-2-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-one typically involves the alkylation of 1-tetralone with isopropyl alcohol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to facilitate the formation of the desired product. The general reaction can be represented as follows:

1-Tetralone+Isopropyl AlcoholAcid CatalystThis compound\text{1-Tetralone} + \text{Isopropyl Alcohol} \xrightarrow{\text{Acid Catalyst}} \text{this compound} 1-Tetralone+Isopropyl AlcoholAcid Catalyst​this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

5-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The propan-2-yloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Substitution reactions may involve nucleophiles like halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of biological pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-one involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Tetralone: A precursor in the synthesis of 5-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-one.

    Propan-2-yloxy derivatives: Compounds with similar functional groups but different core structures.

Uniqueness

This compound is unique due to its specific substitution pattern and the resulting chemical properties. Its tetrahydronaphthalene core provides a stable framework, while the propan-2-yloxy group offers opportunities for further functionalization and derivatization.

Biological Activity

5-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-one is a synthetic organic compound with potential biological activities that have garnered interest in various scientific fields. This article delves into its biological activity, synthesis, and implications for medicinal chemistry.

Chemical Structure and Properties

The compound features a tetrahydronaphthalene core with a propan-2-yloxy substituent. Its molecular formula is C13H18OC_{13}H_{18}O with a molecular weight of approximately 206.28 g/mol. The IUPAC name is 5-propan-2-yloxy-3,4-dihydro-2H-naphthalen-1-one . The structural formula can be represented as follows:

InChI InChI 1S C13H18O c1 9 2 15 13 8 4 5 10 11 13 6 3 7 12 10 14 h4 5 8 9H 3 6 7H2 1 2H3\text{InChI }\text{InChI 1S C13H18O c1 9 2 15 13 8 4 5 10 11 13 6 3 7 12 10 14 h4 5 8 9H 3 6 7H2 1 2H3}

Synthesis

The synthesis of this compound typically involves the alkylation of 1-tetralone with isopropyl alcohol in the presence of an acid catalyst. The general reaction conditions include refluxing the mixture to facilitate the formation of the desired product.

The primary mechanism of action for this compound involves its interaction with specific enzymes and receptors . Preliminary studies suggest it may modulate enzyme activity by binding to active sites or altering receptor conformations.

Pharmacological Potential

Research indicates that this compound may exhibit several pharmacological properties:

  • Anti-inflammatory Effects : Initial studies suggest potential anti-inflammatory activity, making it a candidate for treating conditions characterized by inflammation.
  • Analgesic Properties : There is evidence supporting its use as an analgesic agent due to its interaction with pain pathways.

Case Studies and Research Findings

Several studies have investigated the biological effects of related compounds and their implications for drug development:

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityNotes
1-TetralonePrecursor in synthesisKey starting material for derivatives
Propan-2-yloxy derivativesVariesSimilar functional groups but different core structures

Properties

IUPAC Name

5-propan-2-yloxy-3,4-dihydro-2H-naphthalen-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c1-9(2)15-13-8-4-5-10-11(13)6-3-7-12(10)14/h4-5,8-9H,3,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYQXCAXRQNXCHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC2=C1CCCC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 2.5 g of 5-hydroxy-1-tetralone, 30 ml of acetonitrile, 5 g of caesium carbonate and 3.87 ml of 2-iodopropane is heated for one hour at 80° C. and then evaporated to dryness. The residue is taken up in ethyl acetate and water. The organic phase is washed with a saturated sodium chloride solution, dried over magnesium sulfate, filtered and concentrated under reduced pressure, so as to give 4.87 g of 5-(propan-2-yloxy)-3,4-dihydronaphthalen-1(2H)-one in the form of an orangey-coloured oil.
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
caesium carbonate
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.87 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

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